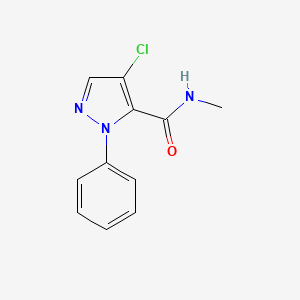

4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide

Description

4-Chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide is a pyrazole derivative characterized by a chloro substituent at position 4, an N-methyl group at position 1, a phenyl ring attached to the same nitrogen, and a carboxamide group at position 5 with an N-methyl substituent. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for its interactions in biological or material applications.

Properties

IUPAC Name |

4-chloro-N-methyl-2-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-13-11(16)10-9(12)7-14-15(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDROXHPVBGWNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=NN1C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1-phenyl-1H-pyrazole-5-carboxylic acid with methylamine under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in anticancer research. Various studies have demonstrated its efficacy against multiple cancer cell lines:

- Mechanism of Action : The compound operates through the inhibition of specific enzymes and pathways involved in cancer cell proliferation. For instance, it has been reported to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation .

-

Case Studies :

- Zheng et al. identified derivatives of pyrazole that exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 0.28 µM, indicating strong potential for therapeutic use .

- Abdel-Aziz et al. synthesized compounds that demonstrated significant activity against Hep-2 cancer cell lines, with an IC50 value as low as 0.74 mg/mL .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Zheng et al. | A549 | 0.28 | Induces apoptosis |

| Abdel-Aziz et al. | Hep-2 | 0.74 | Significant cytotoxicity |

| Huang et al. | MCF7 | 0.98 | CDK2 inhibitor properties |

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide, exhibit anti-inflammatory effects:

- Mechanism : These compounds modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- Case Studies :

Drug Design and Development

The structural characteristics of 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide make it an attractive candidate for drug design:

- Structure-Activity Relationship (SAR) : The compound's ability to be modified at various positions allows for the development of new derivatives with enhanced biological activity .

- Computational Studies : Molecular docking studies have been conducted to predict binding affinities and interactions with target proteins, aiding in the rational design of more potent analogs .

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may act on enzyme active sites or receptor binding sites, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Impact on Properties :

- Melting Points : Compounds with bulky or polar groups (e.g., 3a, mp 133–135°C) exhibit higher melting points compared to simpler analogs .

- Lipophilicity : Substituting phenyl with cyclohexyl (logP ~2.5 vs. ~3.0) enhances membrane permeability .

- Synthetic Yields : EDCI/HOBt-mediated couplings yield 60–70% for carboxamides, consistent across analogs .

Pharmacokinetic and Toxicological Profiles

- Metabolic Stability : Cyclohexyl derivatives (e.g., ) resist cytochrome P450 oxidation better than phenyl analogs.

Structure-Activity Relationships (SAR)

- Carboxamide Substituents : Aromatic groups (phenyl, benzyl) enhance binding to hydrophobic pockets in enzymes or receptors, while aliphatic groups (cyclohexyl) improve metabolic stability .

- Chloro Position : Position 4 on pyrazole optimizes electronic effects for halogen bonding without steric clash .

Biological Activity

4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide, also known as Chlorantraniliprole, is a synthetic compound with significant biological activity, particularly in the realm of agricultural chemistry as an insecticide. Its mechanism of action primarily involves the activation of ryanodine receptors in insects, leading to disruption of calcium signaling and subsequent paralysis. This article reviews its biological activities, including antimicrobial and anticancer properties, and summarizes relevant research findings.

The biological activity of 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide is largely attributed to its interaction with the ryanodine receptor (RyR) :

- Target : Ryanodine receptors in insect muscle cells.

- Mode of Action : Activation of RyR leads to uncontrolled release of calcium ions, causing muscle paralysis and cessation of feeding in insects.

- Pharmacokinetics : Exhibits a high safety profile with an acute oral LD50 greater than 5000 mg/kg in rats, indicating low toxicity to non-target organisms.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit various antimicrobial properties. The compound has been evaluated against several bacterial and fungal strains:

| Microorganism | Inhibition Concentration (µg/mL) | Standard Drug |

|---|---|---|

| Bacillus subtilis | 40 | Ampicillin |

| Escherichia coli | 40 | Amoxicillin |

| Aspergillus niger | 40 | Griseofulvin |

These findings suggest that 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide possesses promising antimicrobial potential, comparable to standard antibiotics .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. Various studies have reported the efficacy of compounds related to 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF7 (Breast) | 0.28 | Doxorubicin |

| HepG2 (Liver) | 0.74 | Doxorubicin |

| A549 (Lung) | 48 | - |

| HCT116 (Colon) | 0.39 | - |

The compound has shown significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Case Studies

- Anticancer Screening : A study by Zheng et al. demonstrated that various pyrazole derivatives exhibited IC50 values ranging from 0.01 µM to 48 µM against multiple cancer cell lines, highlighting the effectiveness of such compounds in inhibiting tumor growth .

- Antimicrobial Evaluation : Another study reported that specific derivatives showed over 90% inhibition against pathogenic strains at concentrations as low as 6.25 µg/mL, suggesting their potential use in treating infections caused by resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.